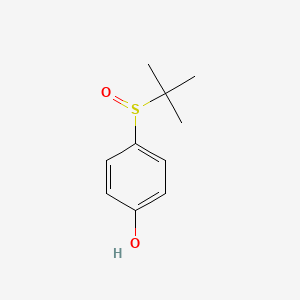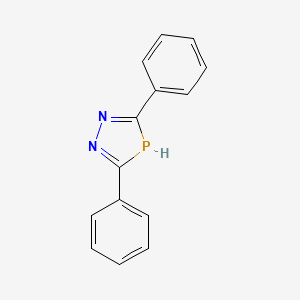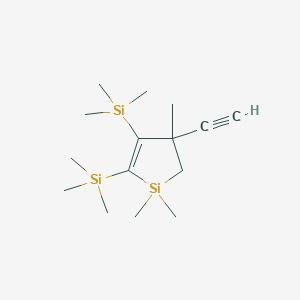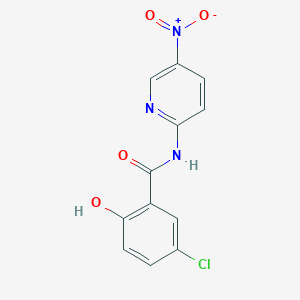
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 5-position, a hydroxy group at the 2-position, and a nitro group attached to a pyridinyl ring at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method provides active sites for the synthesis of benzamides, resulting in high yields and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . Additionally, purification of the synthesized compounds can be achieved through crystallization from solvents such as absolute ethanol or dimethylformamide .
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NBS for bromination
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position using NBS results in the formation of brominated benzamide derivatives .
Aplicaciones Científicas De Investigación
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, paper, and plastic products.
Mecanismo De Acción
The mechanism of action of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that can disrupt bacterial cell function .
Comparación Con Compuestos Similares
- Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)-
- Benzamide, 2-chloro-N-hydroxy-
Comparison: Compared to other similar compounds, benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 2-position and the nitro group at the N-position enhances its antimicrobial activity and reactivity in chemical reactions .
Propiedades
Número CAS |
92721-73-8 |
|---|---|
Fórmula molecular |
C12H8ClN3O4 |
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18) |
Clave InChI |
ACRODJNNGPPBAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
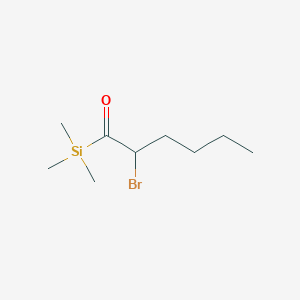
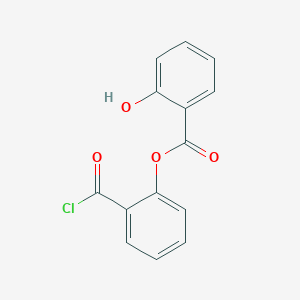
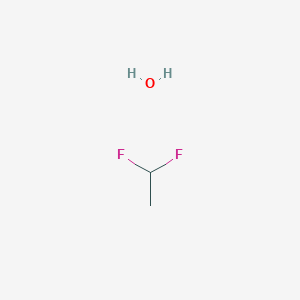
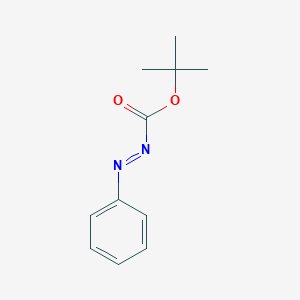
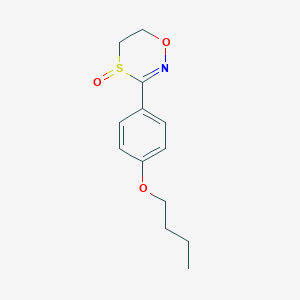
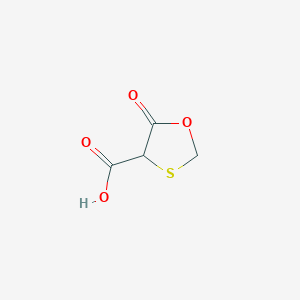

![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
